Lobaplatin

Catalog No.
S548328
CAS No.
135558-11-1
M.F
C9H18N2O3Pt
M. Wt
397.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lobaplatin

CAS Number

135558-11-1

Product Name

Lobaplatin

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

Molecular Formula

C9H18N2O3Pt

Molecular Weight

397.3 g/mol

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

InChI Key

RLXPIABKJFUYFG-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Solubility

Soluble in DMSO, not in water

Synonyms

D19466; D-19466; Lobaplatin.

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

Description

The exact mass of the compound Lobaplatin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lobaplatin is a platinum-based antineoplastic metallodrug that was developed as a third-generation analogue of cisplatin, one of the earliest and most widely used platinum-based anticancer drugs. It is primarily used in China for treating small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia. The chemical structure of lobaplatin is characterized by a platinum(II) center coordinated to a bidentate amine ligand (1,2-bis(aminomethyl)cyclobutane) and a lactic acid leaving group, which contributes to its unique properties compared to other platinum compounds .

Lobaplatin demonstrates promising anticancer activity with lower toxicity profiles than its predecessors, cisplatin and carboplatin. Its mechanism involves DNA cross-linking, which inhibits DNA synthesis and induces apoptosis in cancer cells .

As mentioned previously, the detailed mechanism of action of lobaplatin is not fully understood []. However, the current understanding suggests it follows a similar mechanism to other platinum-based drugs:

  • Cellular Uptake: Lobaplatin enters cancer cells, likely through passive diffusion [].
  • Activation: Once inside the cell, lobaplatin undergoes hydrolysis to release its active platinum species [].
  • DNA Binding: The active platinum binds to nucleophilic sites on DNA, forming DNA adducts (crosslinks) that distort the DNA structure [].
  • Cell Death: These DNA adducts disrupt DNA replication and cell division, ultimately leading to cancer cell death through a process called apoptosis [].

The synthesis of lobaplatin involves several key reactions:

  • Formation of Dichloride Complex: The initial step involves the reaction of trans-diaminomethyl cyclobutane with chloroplatinite in an inert atmosphere, leading to the formation of dichloride complexes.
  • Displacement Reaction: The dichloride then undergoes a displacement reaction with silver nitrate to form lobaplatin. This step is crucial for removing chloride ions and forming the active platinum complex .
  • Recrystallization: The resultant product is purified through recrystallization from water and acetone to obtain highly purified lobaplatin trihydrate .

These reactions highlight lobaplatin's stability and efficiency in synthesis, making it suitable for industrial production.

Lobaplatin exhibits significant biological activity primarily through its interaction with DNA. It acts as a pro-drug that, upon hydrolysis, forms an active platinum complex capable of binding to DNA bases. The resulting DNA adducts can lead to inter- and intra-strand cross-links, particularly between guanine bases, which disrupts DNA replication and transcription processes. This mechanism triggers apoptosis in cancer cells and has shown effectiveness against cisplatin-resistant cell lines .

Clinical studies indicate that lobaplatin can induce apoptosis more effectively than carboplatin in various cancer cell lines, showcasing its potential as a viable treatment option .

The synthesis methods for lobaplatin are notable for their efficiency and simplicity:

  • Method 1: Involves the reaction of trans-diaminomethyl cyclobutane with chloroplatinite under inert conditions, followed by treatment with silver nitrate to displace chloride ions.
  • Method 2: Another approach includes using potassium chloroplatinite and potassium iodide to form diiodide intermediates before proceeding to form lobaplatin through ion exchange processes .

These methods allow for high yields and purity levels, making lobaplatin production feasible on an industrial scale.

Lobaplatin's primary applications include:

  • Cancer Treatment: It is used in clinical settings for treating specific cancers such as small cell lung cancer and metastatic breast cancer.
  • Combination Therapies: Lobaplatin has been studied in combination with other agents like gemcitabine for enhanced therapeutic effects against various tumors .
  • Research Studies: Ongoing research investigates its efficacy against other malignancies, including hepatocellular carcinoma and colorectal cancer .

Research has demonstrated that lobaplatin interacts significantly with cellular DNA, leading to alterations in gene expression associated with tumor growth and apoptosis. Notably, it affects the expression of the c-myc gene, which plays a critical role in cell proliferation . Interaction studies also reveal that lobaplatin's hydrolysis products are more reactive than those of earlier platinum drugs, contributing to its unique efficacy profile .

Similar Compounds: Comparison

Lobaplatin shares similarities with several other platinum-based drugs but possesses unique characteristics that set it apart:

CompoundGenerationUnique Features
CisplatinFirstWidely used; higher toxicity; effective against testicular cancer.
CarboplatinSecondLess toxic than cisplatin; commonly used for ovarian cancer.
OxaliplatinThirdEffective against colorectal cancer; different leaving group (oxalate).
HeptaplatinThirdSimilar mechanism; developed for use against gastric cancer.

Lobaplatin's unique structure allows it to exhibit lower toxicity while maintaining efficacy against cisplatin-resistant cancers, making it an important option in oncological therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Huang XE, Wei GL, Huo JG, Wang XN, Lu YY, Wu XY, Liu J, Xiang J, Feng JF. Intrapleural or intraperitoneal lobaplatin for treatment of patients with malignant pleural effusion or ascites. Asian Pac J Cancer Prev. 2013;14(4):2611-4. PubMed PMID: 23725184.
2: Deng QQ, Huang XE, Ye LH, Lu YY, Liang Y, Xiang J. Phase II trial of Loubo® (Lobaplatin) and pemetrexed for patients with metastatic breast cancer not responding to anthracycline or taxanes. Asian Pac J Cancer Prev. 2013;14(1):413-7. PubMed PMID: 23534764.
3: Wang Y, Zheng WL, Ma WL. Lobaplatin inhibits the proliferation of hepatollular carcinoma through p53 apoptosis axis. Hepat Mon. 2012 Oct;12(10 HCC):e6024. doi: 10.5812/hepatmon.6024. Epub 2012 Oct 11. PubMed PMID: 23193415; PubMed Central PMCID: PMC3500997.
4: Xie CY, Xu YP, Jin W, Lou LG. Antitumor activity of lobaplatin alone or in combination with antitubulin agents in non-small-cell lung cancer. Anticancer Drugs. 2012 Aug;23(7):698-705. doi: 10.1097/CAD.0b013e328352cc10. PubMed PMID: 22441567.
5: Wang Z, Tang X, Zhang Y, Qi R, Li Z, Zhang K, Liu Z, Yang X. Lobaplatin induces apoptosis and arrests cell cycle progression in human cholangiocarcinoma cell line RBE. Biomed Pharmacother. 2012 Apr;66(3):161-6. doi: 10.1016/j.biopha.2011.09.008. Epub 2011 Dec 29. PubMed PMID: 22425181.
6: Engel JB, Martens T, Hahne JC, Häusler SF, Krockenberger M, Segerer S, Djakovic A, Meyer S, Dietl J, Wischhusen J, Honig A. Effects of lobaplatin as a single agent and in combination with TRAIL on the growth of triple-negative p53-mutated breast cancers in vitro. Anticancer Drugs. 2012 Apr;23(4):426-36. doi: 10.1097/CAD.0b013e32834fb8ce. PubMed PMID: 22314264.
7: Dai HY, Liu L, Qin SK, He XM, Li SY. Lobaplatin suppresses proliferation and induces apoptosis in the human colorectal carcinoma cell Line LOVO in vitro. Biomed Pharmacother. 2011 Jun;65(3):137-41. doi: 10.1016/j.biopha.2010.12.001. Epub 2010 Dec 30. PubMed PMID: 21612887.
8: Wu Q, Qin SK, Teng FM, Chen CJ, Wang R. Lobaplatin arrests cell cycle progression in human hepatocellular carcinoma cells. J Hematol Oncol. 2010 Oct 31;3:43. doi: 10.1186/1756-8722-3-43. PubMed PMID: 21034513; PubMed Central PMCID: PMC2988698.
9: Zhou B, Shan H, Zhu KS, Jiang ZB, Guan SH, Meng XC, Zeng XC. Chemoembolization with lobaplatin mixed with iodized oil for unresectable recurrent hepatocellular carcinoma after orthotopic liver transplantation. J Vasc Interv Radiol. 2010 Mar;21(3):333-8. doi: 10.1016/j.jvir.2009.11.006. Epub 2010 Feb 8. PubMed PMID: 20116286.
(Last updated: 4/18/2016).

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